2-(4-acetamido-1H-indol-1-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)acetamide
Description
This compound features a 2-(4-acetamido-1H-indol-1-yl)acetamide core linked to a 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl group. The indole moiety is critical for its bioactivity, as seen in Molecules 1 and 3 of the DRI-C series, which inhibit SARS-CoV-2 S-protein-ACE2 interactions . The cycloheptathiazole ring contributes to its unique steric and electronic properties, distinguishing it from smaller heterocyclic systems like benzothiazole or thiazole.
Properties
Molecular Formula |
C20H22N4O2S |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H22N4O2S/c1-13(25)21-15-7-5-8-17-14(15)10-11-24(17)12-19(26)23-20-22-16-6-3-2-4-9-18(16)27-20/h5,7-8,10-11H,2-4,6,9,12H2,1H3,(H,21,25)(H,22,23,26) |
InChI Key |
DDRYBYZDJFFQOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=NC4=C(S3)CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetamido-1H-indol-1-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)acetamide typically involves multiple steps, including the formation of the indole ring, the introduction of the acetamido group, and the construction of the cyclohepta[d]thiazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetamido-1H-indol-1-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds featuring indole structures often exhibit significant anticancer properties. The compound has been evaluated in vitro against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation. For instance, studies have shown that modifications in the indole structure can enhance cytotoxic effects against breast cancer cells, with IC50 values ranging from 10 to 30 µM against specific lines .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. In vitro assays have shown that derivatives of similar structures can inhibit bacterial growth effectively, indicating potential as an antimicrobial agent .
Case Studies
- Anticancer Evaluation : A study on similar indole derivatives demonstrated that specific substitutions on the indole ring led to enhanced cytotoxic effects against cancer cells. The findings suggest that further exploration into the structure-activity relationship could yield more potent anticancer agents .
- Antimicrobial Screening : In another study, derivatives related to this compound were synthesized and tested for their antimicrobial efficacy. Results indicated that certain compounds exhibited significant inhibition against pathogenic bacteria, supporting the potential application of this class of compounds in treating infections .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions of this compound with various biological targets. These studies help elucidate how structural features influence biological activity and can guide future modifications to enhance efficacy .
Therapeutic Potential
The diverse biological activities exhibited by 2-(4-acetamido-1H-indol-1-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)acetamide suggest its potential application in drug development for cancer therapy and infectious diseases. As drug resistance becomes a growing concern in both oncology and infectious disease treatment, compounds like this may offer new avenues for effective therapies.
Mechanism of Action
The mechanism of action of 2-(4-acetamido-1H-indol-1-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on structural analogs.
Key Observations:
Core Heterocyclic Systems :
- The cycloheptathiazole ring in the target compound provides a larger, more lipophilic scaffold compared to benzothiazole (Compound 3a) or simple thiazole (Compound 13). This may enhance membrane permeability but reduce solubility .
- Benzothiazole derivatives (e.g., 3a) prioritize aromatic stacking interactions, whereas cycloheptathiazole systems may favor conformational flexibility .
Substituent Effects :
- The 4-acetamidoindole group in the target compound is structurally analogous to Molecules 1 and 3 in the DRI-C series, which show potent S-protein inhibition . In contrast, arylpiperazine substituents (e.g., Compound 13) correlate with matrix metalloproteinase (MMP) inhibition .
- Electron-withdrawing groups (e.g., chlorine in Compound 3a) enhance thermal stability (higher melting points) compared to electron-donating groups (e.g., methoxy in Compound 18) .
Synthetic Routes :
- The target compound likely requires multi-step synthesis involving amide coupling and heterocyclic ring formation, similar to methods in (reflux with arylpiperazines) and (click chemistry) .
- Yields for analogs range from 72% (Compound 15) to 86% (Compound 16), suggesting moderate efficiency for such syntheses .
Biological Activity
2-(4-acetamido-1H-indol-1-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)acetamide is a complex organic compound that combines an indole moiety with a tetrahydro-cyclohepta[d]thiazole group. Its unique structure suggests significant potential for various biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C17H18N4O2S
- Molecular Weight : 342.4 g/mol
- IUPAC Name : 2-(4-acetamidoindol-1-yl)-N-(4,5-dimethylthiazol-2-yl)acetamide
The compound features an indole ring linked to a thiazole structure through an acetamide functional group. This structural combination is known to enhance biological activity due to the electronic and steric properties imparted by both rings.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit notable anticancer properties. For instance, indole alkaloids have been extensively studied for their cytotoxic effects against various cancer cell lines. A review highlighted that indole derivatives could inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .
The proposed mechanisms of action for related compounds include:
- Inhibition of Enzyme Activity : Indole derivatives can inhibit key enzymes involved in cancer progression.
- Modulation of Signaling Pathways : These compounds may interfere with signaling pathways such as the MAPK and PI3K/Akt pathways, crucial for cell survival and proliferation.
- Induction of Apoptosis : Many indole compounds promote apoptosis in cancer cells through mitochondrial pathways.
Case Studies
- Study on Indole Alkaloids : A study on marine-derived indole alkaloids showed significant cytotoxicity against human leukemia cell lines (HL-60), indicating the potential of indole-containing compounds in cancer therapy .
- Thiazole Derivatives : Research on thiazole derivatives demonstrated their efficacy as RORγt inhibitors, which play a role in autoimmune diseases and inflammation. The study reported that specific thiazole-containing compounds exhibited high binding affinity and inhibitory activity against Th17 cell differentiation, suggesting a broader therapeutic application .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(4-acetamido-1H-indol-3-yl)ethanone | Structure | Lacks the thiazole ring; simpler structure |
| N-(5-methylthiazol-2-yl)-acetamide | Structure | Contains a methyl group on thiazole; different biological profile |
| 2-(4-aminoindolyl)-N-(5-bromo-thiazolyl)acetamide | Structure | Bromine substitution on thiazole; potential halogen-related reactivity |
This table illustrates how this compound stands out due to its complex bicyclic structure combining both indole and thiazole functionalities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
